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Compound of Interest

Compound Name: 1,3-Dimethoxypropane

Cat. No.: B095874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-
dimethoxypropane (CAS No: 17081-21-9). The document collates and interprets data from

Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)

Spectroscopy (¹H and ¹³C), offering a foundational resource for the identification,

characterization, and quality control of this compound in research and development settings.

Data Presentation
The following tables summarize the key quantitative spectroscopic data for 1,3-
dimethoxypropane.

Mass Spectrometry (MS)
The electron ionization mass spectrum of 1,3-dimethoxypropane is characterized by several

key fragments. The major fragmentation pathways involve the cleavage of C-C and C-O bonds.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment Ion

45 99.99 [CH₃OCH₂]⁺

72 67.20 [M - CH₃OH]⁺•

41 12.40 [C₃H₅]⁺

73 4.50 [M - OCH₃]⁺

43 4.50 [C₃H₇]⁺

Data sourced from PubChem

CID 140180.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the unavailability of experimentally derived public data, the following are predicted ¹H

and ¹³C NMR spectral data for 1,3-dimethoxypropane. These predictions are based on

established chemical shift theory and spectral databases of similar structures.

¹H NMR (Predicted)

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.31 s 6H 2 x -OCH₃

~3.39 t, J ≈ 6.2 Hz 4H 2 x -O-CH₂-

~1.81 p, J ≈ 6.2 Hz 2H -CH₂-CH₂-CH₂-

¹³C NMR (Predicted)
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Chemical Shift (δ) (ppm) Assignment

~71.4 -O-CH₂-

~58.6 -OCH₃

~29.8 -CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy
The experimental infrared spectrum of 1,3-dimethoxypropane will exhibit characteristic

absorptions corresponding to its functional groups. The most prominent peaks are expected in

the C-H and C-O stretching regions.

Wavenumber (cm⁻¹) Intensity Vibrational Mode

2950 - 2850 Strong C-H (sp³) stretch

1470 - 1450 Medium C-H bend (scissoring)

~1100 Strong C-O-C stretch (asymmetric)

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate 1,3-dimethoxypropane from any volatile impurities and obtain its mass

spectrum.

Methodology:

Sample Preparation: Prepare a dilute solution of 1,3-dimethoxypropane in a volatile organic

solvent (e.g., dichloromethane or hexane).

Instrument Setup:
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Gas Chromatograph (GC):

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness).

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp

at 10 °C/min to 250 °C and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Scan Rate: 2 scans/second.

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS

system.

Data Analysis: The resulting chromatogram will show the retention time of 1,3-
dimethoxypropane. The mass spectrum corresponding to this peak can be analyzed for its

fragmentation pattern and compared with library spectra for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 1,3-
dimethoxypropane.

Methodology:

Sample Preparation:

For ¹H NMR, dissolve approximately 5-10 mg of 1,3-dimethoxypropane in ~0.6 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
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For ¹³C NMR, a more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is

recommended to achieve a good signal-to-noise ratio in a reasonable time.

Instrument Setup (for a 400 MHz spectrometer):

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

¹H NMR Data Acquisition:

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Typical number of scans: 8-16.

A relaxation delay (d1) of 1-2 seconds is generally sufficient.

¹³C NMR Data Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to encompass all expected carbon signals (e.g., 0-100 ppm).

A higher number of scans (e.g., 128-1024) is typically required due to the low natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is common.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.
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Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C) or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

For ¹H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 1,3-dimethoxypropane by their

characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its

startup diagnostics.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Application: Place a single drop of neat 1,3-dimethoxypropane directly onto the

center of the ATR crystal.

Sample Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-

added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400

cm⁻¹.

Data Analysis: The resulting spectrum will show absorption bands as a function of

wavenumber. Identify the key peaks and assign them to their corresponding molecular

vibrations.

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent

(e.g., isopropanol or acetone) and a soft, lint-free cloth.

Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 1,3-dimethoxypropane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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